molecular formula C6H14O2SSi B14738350 Trimethylsilyl 2-sulfanylpropanoate CAS No. 6398-66-9

Trimethylsilyl 2-sulfanylpropanoate

Cat. No.: B14738350
CAS No.: 6398-66-9
M. Wt: 178.33 g/mol
InChI Key: NKQQXEMDNDSTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 2-sulfanylpropanoate (CAS: N/A) is a silyl-protected derivative of 2-sulfanylpropanoic acid (mercaptopropionic acid). The trimethylsilyl (TMS) group enhances the compound’s stability, volatility, and solubility in organic solvents, making it valuable in organic synthesis, particularly in peptide chemistry and as a protecting group for thiols. Its structure features a sulfanyl (-SH) group adjacent to a carbonyl, which is critical for nucleophilic reactivity. The TMS moiety reduces hydrogen bonding, simplifying purification and analysis via gas chromatography or mass spectrometry .

Properties

CAS No.

6398-66-9

Molecular Formula

C6H14O2SSi

Molecular Weight

178.33 g/mol

IUPAC Name

trimethylsilyl 2-sulfanylpropanoate

InChI

InChI=1S/C6H14O2SSi/c1-5(9)6(7)8-10(2,3)4/h5,9H,1-4H3

InChI Key

NKQQXEMDNDSTSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O[Si](C)(C)C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 2-sulfanylpropanoate typically involves the reaction of 2-sulfanylpropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-sulfanylpropanoic acid+trimethylchlorosilanetrimethylsilyl 2-sulfanylpropanoate+HCl\text{2-sulfanylpropanoic acid} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-sulfanylpropanoic acid+trimethylchlorosilane→trimethylsilyl 2-sulfanylpropanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Trimethylsilyl 2-sulfanylpropanoate has several applications in scientific research:

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of trimethylsilyl 2-sulfanylpropanoate involves the reactivity of the trimethylsilyl group and the sulfanyl group. The trimethylsilyl group can act as a protecting group, while the sulfanyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilyl 2-sulfanylpropanoate belongs to a class of silyl esters and thiol derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Trimethylsilyl Esters of Carboxylic Acids

  • Trimethylsilyl Acetate (TMS-OAc): Lacks the sulfanyl group, limiting its utility in thiol-mediated reactions. However, it shares volatility and thermal stability with this compound.
  • Trimethylsilyl Propanoate: Similar backbone but without the -SH group, reducing its reactivity in thiol-ene or redox reactions.

Thiol-Containing Silyl Compounds

  • Trimethylsilyl Mercaptoacetate (TMS-SCH₂COOR): Contains a shorter carbon chain, leading to lower steric hindrance and higher nucleophilicity compared to this compound.
  • Trimethylsilyl 3-Sulfanylpropanoate: Structural isomer; the sulfanyl group at position 3 alters reactivity in cyclization reactions due to differing proximity to the carbonyl.

Non-Silylated Thiol Derivatives

  • 2-Sulfanylpropanoic Acid: Lacks the TMS group, making it prone to oxidation and less volatile. Requires acidic conditions for stability, unlike its silylated counterpart.
  • Ethyl 2-Sulfanylpropanoate: The ethyl ester offers moderate stability but inferior volatility compared to TMS derivatives.

Table 1: Key Properties of this compound and Analogs

Compound Boiling Point (°C) Solubility (in THF) Reactivity (Thiol Displacement) Stability to Oxidation
This compound ~180–200 (est.) High Moderate High (TMS-protected)
2-Sulfanylpropanoic acid Decomposes Moderate High Low
Trimethylsilyl acetate ~130–140 High None High
Ethyl 2-sulfanylpropanoate ~210–220 Moderate Moderate Low

Research Findings and Challenges

  • Synthetic Limitations : Competitive side reactions (e.g., disulfide formation) occur if the TMS group is prematurely removed, necessitating stringent anhydrous conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.